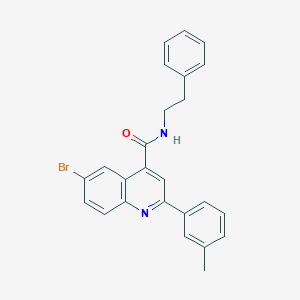
6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include brominated quinoline derivatives and substituted anilines. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the quinoline ring.
Amidation: Formation of the carboxamide group through the reaction of the brominated quinoline with an appropriate amine.
Substitution: Introduction of the 3-methylphenyl and 2-phenylethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.
Biological Studies: It can be used as a probe to study biological processes or as a lead compound in drug discovery.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide: can be compared to other quinoline derivatives, such as:
Uniqueness
The presence of both the bromine atom and the specific substituents (3-methylphenyl and 2-phenylethyl groups) in this compound may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H21BrN2O |
|---|---|
Molecular Weight |
445.3g/mol |
IUPAC Name |
6-bromo-2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21BrN2O/c1-17-6-5-9-19(14-17)24-16-22(21-15-20(26)10-11-23(21)28-24)25(29)27-13-12-18-7-3-2-4-8-18/h2-11,14-16H,12-13H2,1H3,(H,27,29) |
InChI Key |
HMTGEALYXURILP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















